molecular formula C7H7N3O2S B8507447 N-(3-Cyano-2-pyridinyl)methanesulfonamide

N-(3-Cyano-2-pyridinyl)methanesulfonamide

Cat. No. B8507447
M. Wt: 197.22 g/mol
InChI Key: VWAXUNFOEXECRO-UHFFFAOYSA-N
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Patent
US08022218B2

Procedure details

A mixture of 2-chloro-nicotinonitrile (2 g), H2NSO2Me (1.73 g) and K2CO3 (4.44 g) in DMF (100 ml) was stirred at 100° C. for 18 h. The reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. The residue was chromatographed on silica gel in dichloromethane/methanol=98/2 (v/v) as eluent. Yield: 1.32 g. MS-ESI: [M+H]+=198.2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH2:10][S:11]([CH3:14])(=[O:13])=[O:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:4]([C:3]1[C:2]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[N:9][CH:8]=[CH:7][CH:6]=1)#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Name
Quantity
1.73 g
Type
reactant
Smiles
NS(=O)(=O)C
Name
Quantity
4.44 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel in dichloromethane/methanol=98/2 (v/v) as eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(#N)C=1C(=NC=CC1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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